molecular formula C7H12BrNO3 B2589314 tert-butyl N-(2-bromoacetyl)carbamate CAS No. 96394-42-2

tert-butyl N-(2-bromoacetyl)carbamate

Cat. No.: B2589314
CAS No.: 96394-42-2
M. Wt: 238.081
InChI Key: PIBOUPWSAWJWMG-UHFFFAOYSA-N
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Description

“tert-butyl N-(2-bromoacetyl)carbamate” is a chemical compound with the CAS Number: 96394-42-2 . It has a molecular weight of 238.08 and its IUPAC name is tert-butyl (2-bromoacetyl)carbamate .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C7H12BrNO3/c1-7(2,3)12-6(11)9-5(10)4-8/h4H2,1-3H3,(H,9,10,11) . The InChI key is PIBOUPWSAWJWMG-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

“this compound” has a melting point of 106-107°C .

Scientific Research Applications

Synthesis and Reactivity tert-butyl N-(2-bromoacetyl)carbamate serves as an intermediate in various synthetic pathways. For instance, it has been utilized in the synthesis of tert-butyl 2-bromoacetate under optimal conditions, demonstrating its role in facilitating reactions that require bromoacetyl chloride and tert-butanol. This process highlighted its significance in achieving high yields (93.6%) with specific reagents and conditions, indicating its versatility in organic synthesis Wei Fangfang, 2008.

Chemical Transformations and Catalysis Research also delves into its role in novel reactions, such as the unexpected reduction of perfluoroalkyl ketones to 1-hydroxy-1H-perfluorooctyl compounds, showcasing its potential in unique chemical transformations Y. Sokeirik et al., 2006. Additionally, it has been used in the preparation of complex molecules such as 2-(2-((6-chlorohexyl)oxy)ethoxy) ethanamine, illustrating its utility in generating compounds with specific functional groups Zhong-Qian Wu, 2011.

Molecular Structure and Properties The molecular structure and vibrational spectra of derivatives of this compound have been studied, providing insights into its conformational stability and reactivity. Such investigations help in understanding the physical and chemical properties of the compound and its derivatives H. Arslan & A. Demircan, 2007.

Catalysis and Reaction Efficiency Moreover, it has been explored in the context of catalysis, such as in the Pd-catalyzed amidation of aryl bromides, where tert-butyl carbamate (a related compound) is used at room temperature to achieve high yields. This showcases its importance in facilitating efficient and environmentally friendly chemical processes Swapna Bhagwanth et al., 2009.

Properties

IUPAC Name

tert-butyl N-(2-bromoacetyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12BrNO3/c1-7(2,3)12-6(11)9-5(10)4-8/h4H2,1-3H3,(H,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIBOUPWSAWJWMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(=O)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96394-42-2
Record name tert-butyl N-(2-bromoacetyl)carbamate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

2-Bromoacetamide (11.1 g, 80 mmol) was suspended in ethylene dichloride (130 ml) in a 250-ml round-bottomed flask fitted with a magnetic stirrer, a thermometer, and a condenser with nitrogen flow. Oxalyl chloride (9.76 ml, 112 mmol, 1.4 eq) was added slowly to the solution at room temperature with stirring. The mixture was stirred at room temperature for 30 min, and then heated to reflux for 5 hours (the suspension became a clear solution). The condenser was replaced with a distillation system, and about 35-40 ml solvent was removed with stirring. The heating mantle was withdrawn and the reaction mixture was cooled with an ice bath to 0-5° C. A solution of tert-butanol (10.7 ml, 112 mmol, 1.4 eq) in 10 ml dichloromethane was added slowly to maintain temperature below 15° C. and the mixture was stirred at 0-15° C. for 15-30 min. The reaction mixture was diluted with dichloromethane (220 ml) and washed sequentially with aqueous saturated sodium bicarbonate solution (50 ml) and water (3×80 ml) (The amount of unreacted 2-bromoacetamide in organic layer should be controlled to <1% by 1H NMR or HPLC, otherwise, continue washing with water to meet this requirement). The combined organic layers were concentrated under reduced pressure to remove about 200-250 ml solvent (A slurry was formed). Heptane (110 ml) was added and the mixture was concentrated to remove about 50-70 ml solvent at reduced pressure. Heptane (110 ml) was added and the mixture was heated to 50° C. for 30 min, and then cooled to room temperature. The mixture was stirred at room temperature for 1 hour and filtered and washed with heptane (30 ml) to afford the desired product (15.5 g, 86%) as a white crystalline solid.
Quantity
11.1 g
Type
reactant
Reaction Step One
Quantity
130 mL
Type
solvent
Reaction Step One
Quantity
9.76 mL
Type
reactant
Reaction Step Two
[Compound]
Name
solvent
Quantity
37.5 (± 2.5) mL
Type
reactant
Reaction Step Three
Quantity
10.7 mL
Type
reactant
Reaction Step Four
Quantity
10 mL
Type
solvent
Reaction Step Four
Quantity
110 mL
Type
reactant
Reaction Step Five
Quantity
220 mL
Type
solvent
Reaction Step Six
Yield
86%

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